molecular formula C10H12ClNO B194665 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS No. 1131-01-7

2-Chloro-N-(2,6-dimethylphenyl)acetamide

Cat. No. B194665
CAS RN: 1131-01-7
M. Wt: 197.66 g/mol
InChI Key: FPQQSNUTBWFFLB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a compound with the molecular formula C10H12ClNO . It is also known by other names such as 2-Chloro-2’,6’-acetoxylidide and N-(2,6-dimethylphenyl)chloroacetamide . It is a nonsteroidal anti-inflammatory drug .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters . The molecules in 2-Chloro-N-(2,6-dimethylphenyl)acetamide are linked into chains through N—H…O hydrogen bonding .


Physical And Chemical Properties Analysis

2-Chloro-N-(2,6-dimethylphenyl)acetamide is a crystalline powder or needles . It has a molecular weight of 197.66 g/mol . It is insoluble in water .

Scientific Research Applications

Herbicide Use and Plant Interaction

2-Chloro-N-(2,6-dimethylphenyl)acetamide, a chloroacetamide derivative, is used as a herbicide. It has been shown to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus, demonstrating its effectiveness in controlling annual grasses and broad-leaved weeds in various crops like cotton, brassicas, and maize (Weisshaar & Böger, 1989).

Chemical Hydrolysis and Derivatives

Studies on its hydrolysis under different conditions have been conducted. For instance, acid-catalyzed hydrolysis of a pyrazol α-Chloroacetanilide derivative with alkyl-amidonitrogen fission has been explored, demonstrating the compound's reactivity and potential for derivative formation (Rouchaud et al., 2010).

Crystallography and Molecular Structure

Crystallographic studies have been significant in understanding the molecular structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and its derivatives. These studies reveal how molecules are linked through hydrogen bonding and provide insights into their structural aspects, which is crucial for applications in fields like material science and drug design (Gowda et al., 2007).

Biological Screening and Potential Medical Applications

The compound and its derivatives have been screened for biological activities. A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed potential antibacterial, antifungal, anthelmintic activities, and applications in latent fingerprint analysis (Khan et al., 2019).

Safety And Hazards

2-Chloro-N-(2,6-dimethylphenyl)acetamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding inhalation .

Future Directions

The compound has been used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection . This suggests potential future applications in analytical chemistry.

properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)acetamide
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InChI

InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
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InChI Key

FPQQSNUTBWFFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
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DSSTOX Substance ID

DTXSID4061545
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Molecular Weight

197.66 g/mol
Source PubChem
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Physical Description

White or grey powder; [Alfa Aesar MSDS]
Record name alpha-Chloro-2,6-dimethylacetanilide
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Product Name

2-Chloro-N-(2,6-dimethylphenyl)acetamide

CAS RN

1131-01-7
Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Record name alpha-Chloro-2,6-dimethylacetanilide
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Record name 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Record name Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-
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Record name 2-chloro-2',6'-dimethylacetanilide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-dimethylaniline (9.8 g, 81.2 mmol) was dissolved in ether (100 mL) and saturated aqueous NaHCO3 (100 mL) and the reaction mixture was cooled in an ice/water bath. To the cold solution was added chloroacetyl chloride 2 (9.17 g, 81.2 mmol) dropwise over a period of 2 h. The mixture was allowed to warm to RT over 14 h. The mixture was diluted with 100 mL ether and the organic layer was separated, dried over MgSO4, filtered and concentrated to afford compound 3 as a white solid.
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9.8 g
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Synthesis routes and methods III

Procedure details

Chloroacetyl chloride (4.0 g) in methylene chloride (25 ml) was cooled via an ice bath to 0° C. A solution of 2,6-dimethylaniline (4.25 g) and triethylamine (5 ml) in methylene chloride (25 ml) was added dropwise over 1 hour and the resulting solution stirred and allowed to come to room temperature for a 20 hour period. 10% Hydrochloric acid was added and the layers were separated. The organic layer was washed with 1N hydrochloric acid and water, dried over sodium sulfate, filtered and the solvent removed to give a solid which was recrystallized from benzene. The structure was confirmed by NMR.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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